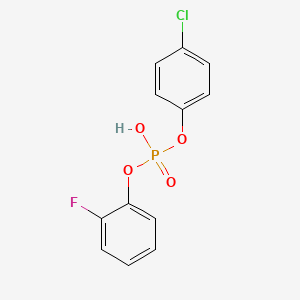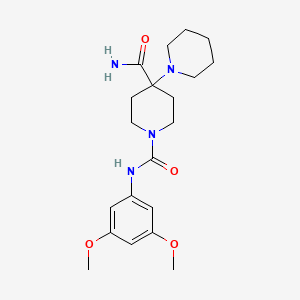![molecular formula C22H22N2O2S B4685141 N-[4-(benzyloxy)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4685141.png)
N-[4-(benzyloxy)phenyl]-N'-(4-ethoxyphenyl)thiourea
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-N'-(4-ethoxyphenyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is also known as BEPTU and has a molecular formula of C22H22N2O2S.
Wissenschaftliche Forschungsanwendungen
BEPTU has shown potential applications in several scientific research domains, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BEPTU has been studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In biochemistry, BEPTU has been studied for its ability to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. In pharmacology, BEPTU has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of BEPTU is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including tyrosinase and topoisomerase II. Tyrosinase is involved in melanin synthesis, and its inhibition can lead to a decrease in skin pigmentation. Topoisomerase II is involved in DNA replication and cell division, and its inhibition can lead to cell death.
Biochemical and Physiological Effects
BEPTU has been shown to have several biochemical and physiological effects. In vitro studies have shown that BEPTU inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of tyrosinase, leading to a decrease in skin pigmentation. In vivo studies have shown that BEPTU has anti-inflammatory properties and can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BEPTU in lab experiments is its potential applications in various scientific research domains. It has been shown to have anti-cancer, anti-inflammatory, and anti-melanogenic properties, making it a versatile compound for research. However, one limitation of using BEPTU is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on BEPTU. One direction is to study its potential use as an anti-cancer agent in clinical trials. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on improving the synthesis process to increase the yield of BEPTU and make it more accessible for experiments.
Conclusion
In conclusion, BEPTU is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on BEPTU could lead to the development of new treatments for cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-phenylmethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-2-25-20-12-8-18(9-13-20)23-22(27)24-19-10-14-21(15-11-19)26-16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZHMXGKTFSDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685060.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B4685066.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4685069.png)
![methyl 5-(aminocarbonyl)-2-[({[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4685075.png)
![2,4-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4685085.png)

![5-(ethylsulfonyl)-1-[2-(methylsulfonyl)phenyl]-1H-tetrazole](/img/structure/B4685104.png)
![5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4685112.png)
![ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4685118.png)
![ethyl 4-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-diphenyl-1H-pyrrol-1-yl]benzoate](/img/structure/B4685125.png)

![N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4685158.png)
![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4685170.png)
![N~1~-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4685177.png)